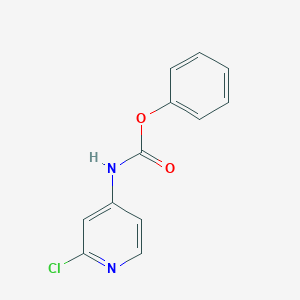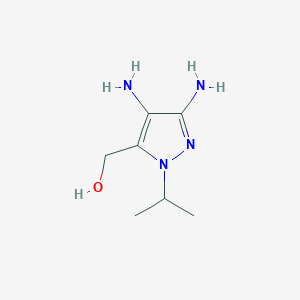
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol, also known as DIPL, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has shown potential applications in various fields of scientific research. In the field of medicine, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have anti-inflammatory and anti-cancer properties. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to have potential applications in the field of agriculture as a plant growth regulator. Additionally, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is not fully understood. However, studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its low toxicity. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have low toxicity in animal studies, making it a potentially safe compound for use in research. However, one limitation of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol. One area of research could focus on developing new methods for synthesizing (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol that are more efficient and cost-effective. Another area of research could focus on further exploring the anti-inflammatory and anti-cancer properties of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol and its potential use in the development of new drugs. Additionally, research could focus on exploring the potential applications of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in the field of materials science, such as in the development of new polymers and metal-organic frameworks.
Synthesemethoden
The synthesis of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is typically achieved through the reaction of 3,4-diaminopyrazole with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water and polar organic solvents.
Eigenschaften
CAS-Nummer |
199342-00-2 |
|---|---|
Produktname |
(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol |
Molekularformel |
C7H14N4O |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(4,5-diamino-2-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H14N4O/c1-4(2)11-5(3-12)6(8)7(9)10-11/h4,12H,3,8H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
LHRAHHGCQRJYCE-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C(C(=N1)N)N)CO |
Kanonische SMILES |
CC(C)N1C(=C(C(=N1)N)N)CO |
Synonyme |
1H-Pyrazole-5-methanol,3,4-diamino-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



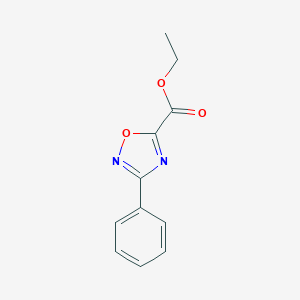
![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

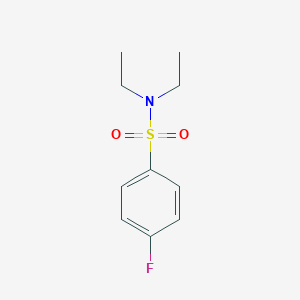
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
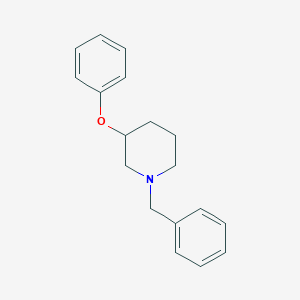
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)



